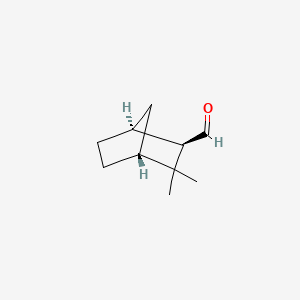

exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde

説明

exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde (CAS 57075-07-7) is a norbornane derivative featuring a bicyclic framework with two methyl groups at the exo-3 positions and a carbaldehyde functional group at position 2 . Its rigid bicyclic structure and stereochemical properties make it valuable in organic synthesis, particularly for constructing complex molecules and chiral catalysts. The compound’s reactivity is influenced by the electron-withdrawing aldehyde group and steric effects from the methyl substituents, which direct regioselectivity in reactions such as nucleophilic additions or cycloadditions .

特性

CAS番号 |

57075-07-7 |

|---|---|

分子式 |

C10H16O |

分子量 |

152.23 g/mol |

IUPAC名 |

(1S,2R,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde |

InChI |

InChI=1S/C10H16O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h6-9H,3-5H2,1-2H3/t7-,8+,9+/m0/s1 |

InChIキー |

VMKZLKWCFOWLCT-DJLDLDEBSA-N |

異性体SMILES |

CC1([C@@H]2CC[C@@H](C2)[C@H]1C=O)C |

正規SMILES |

CC1(C2CCC(C2)C1C=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction of a diene with a dienophile under thermal or catalytic conditions to form the bicyclic structure. The aldehyde group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized Diels-Alder reactions using high-pressure reactors to increase yield and efficiency. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the pure compound.

化学反応の分析

Types of Reactions

(1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds

Major Products Formed

Oxidation: (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carboxylic acid

Reduction: (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

(1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: Studied for its potential biological activity and as a building block for bioactive compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in the design of inhibitors and other bioactive molecules.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

a. exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 67519-00-0)

- Structural Difference : Replaces the aldehyde group with a carboxylic acid (-COOH).

- Properties : Higher polarity due to the carboxylic acid group, leading to increased solubility in polar solvents. The compound forms stable salts and esters, expanding its utility in coordination chemistry (e.g., metal complexes) .

- Applications : Intermediate in synthesizing bioactive molecules, such as Cr(III) complexes with antibacterial properties .

b. exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl Chloride (CAS 57075-07-7)

- Structural Difference : Replaces the aldehyde with a reactive carbonyl chloride (-COCl).

- Properties : High electrophilicity enables use in acylations. However, its instability in moisture limits storage and handling .

c. 2-(2-Methylpropyl)bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 1934652-91-1)

Substituent Position and Ring Modifications

a. diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester Hydrochloride (CAS 1212145-02-2)

- Structural Difference: Incorporates an amino group (-NH2) and an oxygen atom in the bicyclic framework (7-oxa).

- Properties: The amino group facilitates hydrogen bonding, improving solubility in aqueous media. The oxygen atom introduces conformational flexibility, altering ring strain and reactivity .

b. 3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

- Structural Difference : Replaces the bicyclo[2.2.1] system with a bicyclo[3.2.0] framework and adds a thia-aza bridge.

- Properties : The modified ring system and heteroatoms enhance biological activity, as seen in its Cr(III) complex, which exhibits antibacterial effects against Staphylococcus aureus .

Isotopic and Stereochemical Variations

- endo-3-Deutero vs. exo-3-Deutero Derivatives : Computational studies predict distinct secondary isotope shifts (-0.291 ppm for endo-3-D, -0.108 ppm for exo-3-D). However, experimental results conflict, with observed shifts of -0.15 ppm (endo) and -0.40 ppm (exo), highlighting discrepancies between theoretical and empirical data .

Data Tables

Table 1: Key Properties of exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde and Analogues

生物活性

exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde is a bicyclic compound with a unique structure that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde is , and its structure features a bicyclic framework that contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .

The biological activity of exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde is believed to involve:

- Interaction with Biological Molecules : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and microbial growth, contributing to its observed effects .

Case Studies

- Antimicrobial Activity : In a comparative study, exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Anti-inflammatory Study : A laboratory study assessed the impact of the compound on human immune cells exposed to inflammatory stimuli. The results indicated a decrease in the secretion of IL-6 and TNF-alpha, key markers of inflammation, when treated with exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。